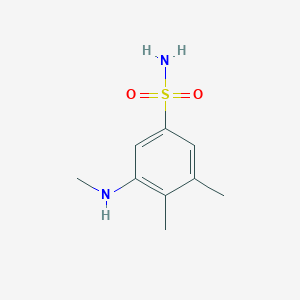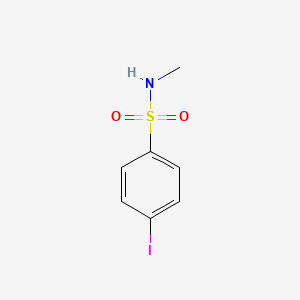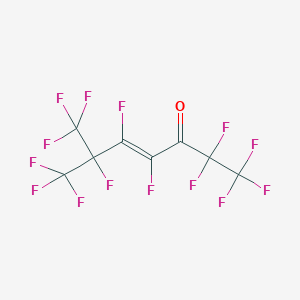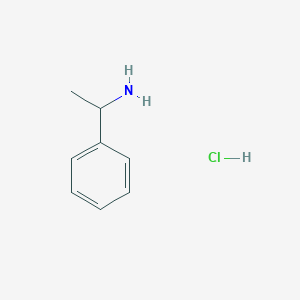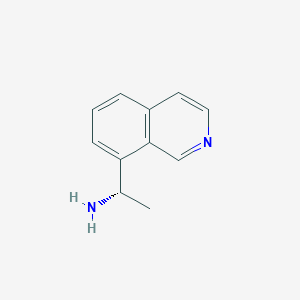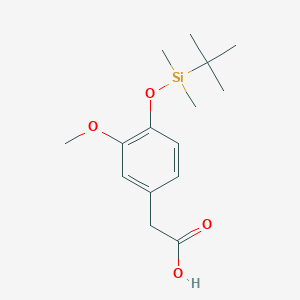
Methyl 3-(Boc-amino)pyrrolidine-3-carboxylate
Descripción general
Descripción
“Methyl 3-(Boc-amino)pyrrolidine-3-carboxylate” is a chemical compound that is part of the pyrrolidine class . Pyrrolidines are five-membered nitrogen heterocycles that are widely used by medicinal chemists to create compounds for the treatment of human diseases . This compound is also known as “Methyl 1-Boc-pyrrolidine-3-carboxylate” and is described as a useful research chemical .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including “Methyl 3-(Boc-amino)pyrrolidine-3-carboxylate”, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “Methyl 3-(Boc-amino)pyrrolidine-3-carboxylate” is characterized by a five-membered pyrrolidine ring . The pyrrolidine ring is a saturated scaffold, and its non-planarity allows for increased three-dimensional coverage . The molecule also contains a Boc-amino group and a carboxylate group .Chemical Reactions Analysis
Pyrrolidine compounds, including “Methyl 3-(Boc-amino)pyrrolidine-3-carboxylate”, can undergo various chemical reactions . These reactions can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Physical And Chemical Properties Analysis
“Methyl 3-(Boc-amino)pyrrolidine-3-carboxylate” has a molecular weight of 244.29 g/mol. It also has a molecular formula of C11H20N2O4 . Other physical and chemical properties were not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación
Versatile Scaffold for Drug Discovery
The five-membered pyrrolidine ring, a key component of “Methyl 3-(Boc-amino)pyrrolidine-3-carboxylate”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Inhibition of COX-2
Pyrrolidine derivatives, which include “Methyl 3-(Boc-amino)pyrrolidine-3-carboxylate”, have been found to inhibit COX-2 with IC50 values in the range of 1–8 µM . This suggests potential applications in the development of anti-inflammatory drugs.
Role in Biological and Medicinal Importance
Pyrrole and pyrrolidine analogs, including “Methyl 3-(Boc-amino)pyrrolidine-3-carboxylate”, have diverse biological and medicinal importance . They are found in biomolecules such as chlorophyll, hemoglobin, myoglobin, and cytochrome, playing vital roles in photosynthesis, oxygen carrier, storage, and redox cycling reactions .
Anticancer Applications
Pyrrole and pyrrolidine analogs have shown potential in the development of anticancer drugs . The combination of different pharmacophores in a pyrrolidine ring system has led to more active compounds .
Anti-inflammatory Applications
Apart from anticancer applications, pyrrole and pyrrolidine analogs are also known to be effective in the development of anti-inflammatory drugs .
Antiviral and Antituberculosis Applications
Pyrrole and pyrrolidine analogs have shown potential in the development of antiviral and antituberculosis drugs . This suggests that “Methyl 3-(Boc-amino)pyrrolidine-3-carboxylate” could be used in the development of drugs to treat these conditions.
Safety and Hazards
“Methyl 3-(Boc-amino)pyrrolidine-3-carboxylate” should be handled with care to avoid contact with skin and eyes, and inhalation should be avoided . It is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating that it can cause eye and skin irritation and may cause respiratory irritation .
Propiedades
IUPAC Name |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-10(2,3)17-9(15)13-11(8(14)16-4)5-6-12-7-11/h12H,5-7H2,1-4H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIYIZMTEPXBNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCNC1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



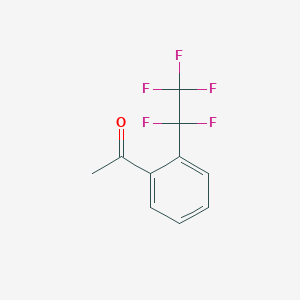


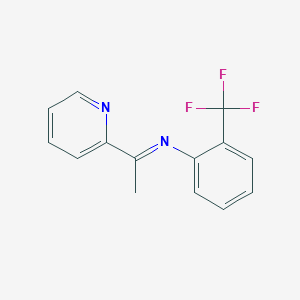

![4,6-Difluorobenzo[d]oxazol-2-amine](/img/structure/B3039801.png)

![N-(4-chlorophenyl)-N'-[3-(3-pyrrolidin-1-ylpyrazin-2-yl)phenyl]urea](/img/structure/B3039803.png)
